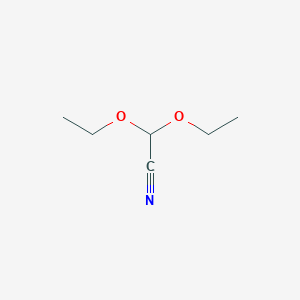

Diethoxyacetonitrile

Descripción general

Descripción

Diethoxyacetonitrile is an organic compound with the molecular formula C6H11NO2. It is a 2,2-dialkoxyalkanenitrile derivative, characterized by the presence of two ethoxy groups attached to a nitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Mecanismo De Acción

Target of Action

It’s used as a chemical reagent in organic synthesis , suggesting that it interacts with various molecules depending on the specific reaction conditions.

Mode of Action

Diethoxyacetonitrile’s mode of action is primarily through its reactivity in chemical reactions. For instance, it can react with hydrocyanic acid in the presence of an acidic catalyst to afford this compound . It can also undergo a Houben-Hoesch reaction with 1,2,4-trimethoxybenzene to afford tris(2,4,5-trimethoxyphenyl)methane .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction in which it’s involved. For instance, in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate, it participates in an anionic cycloaddition reaction with methyl isocyanoacetate .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the reaction environment, the presence of other reactants, temperature, and solvent conditions. For instance, its reaction with hydrocyanic acid requires the presence of an acidic catalyst .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diethoxyacetonitrile can be synthesized through the reaction of hydrocyanic acid with various ortho esters of aliphatic and aromatic acids in the presence of an acidic catalyst . Another method involves the Houben-Hoesch reaction, where this compound reacts with 1,2,4-trimethoxybenzene to afford tris(2,4,5-trimethoxyphenyl)methane .

Industrial Production Methods

In industrial settings, this compound is produced by reacting hydrocyanic acid with ortho esters under controlled conditions. The reaction is typically carried out in the presence of an acidic catalyst to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

Diethoxyacetonitrile undergoes various chemical reactions, including:

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Nucleophilic Substitution Reactions: The nitrile group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Acidic Catalysts: Used in the synthesis of this compound from hydrocyanic acid and ortho esters.

Methyl Isocyanoacetate: Used in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate via anionic cycloaddition reaction.

Major Products Formed

Tris(2,4,5-trimethoxyphenyl)methane: Formed through the Houben-Hoesch reaction with 1,2,4-trimethoxybenzene.

Methyl 5-diethoxymethylimidazole-4-carboxylate: Formed via anionic cycloaddition reaction with methyl isocyanoacetate.

Aplicaciones Científicas De Investigación

Organic Synthesis

Diethoxyacetonitrile serves as a crucial intermediate in the synthesis of various organic compounds, particularly imidazole derivatives. One notable application is in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate , which is synthesized via anionic cycloaddition with methyl isocyanoacetate. This compound has potential applications in pharmaceuticals due to its biological activity.

Material Science

In material science, this compound is used as a building block for creating novel polymers and materials. Its unique chemical structure allows for modifications that enhance the properties of resulting materials, making it valuable in developing advanced coatings and composites.

Catalysis

This compound has been explored as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes. Its ability to stabilize metal centers can lead to improved catalytic efficiency and selectivity in various reactions.

Case Study 1: Synthesis of Imidazole Derivatives

A study published in Tetrahedron Letters demonstrated the effective synthesis of imidazole derivatives using this compound as a precursor. The research highlighted the compound's role in facilitating reactions that yield biologically active compounds, showcasing its importance in medicinal chemistry.

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of this compound in developing new polymeric materials with enhanced thermal stability and mechanical properties. The study found that incorporating this compound into polymer matrices significantly improved their performance under various conditions.

Comparación Con Compuestos Similares

Diethoxyacetonitrile can be compared with other similar compounds, such as:

2,2-Diethoxyethanimidic Acid Methyl Ester: Similar in structure but differs in functional groups and reactivity.

1,1-Diethoxyacetonitrile: Another similar compound with slight variations in its chemical structure.

This compound is unique due to its specific reactivity and the types of reactions it can undergo, making it valuable in various chemical syntheses and applications .

Actividad Biológica

Diethoxyacetonitrile (DEAN) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an organic compound with the molecular formula CHNO. Its structure includes two ethoxy groups and a nitrile functional group, which contribute to its reactivity and biological properties. The compound is typically synthesized through methods involving the reaction of diethyl malonate with acetonitrile.

Biological Activity Overview

This compound has been studied for various biological activities, including its effects on cellular pathways, cytotoxicity against cancer cell lines, and potential as a pharmacological agent. Below are key findings from recent studies:

1. Cytotoxicity and Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- A498 (renal cancer)

- SJSA-1 (osteosarcoma)

The growth inhibition (GI) values for this compound were reported as follows:

| Cell Line | GI (μM) |

|---|---|

| MDA-MB-231 | 26.6 ± 1.4 |

| A498 | 22.3 ± 1.5 |

| SJSA-1 | 25.0 ± 0.8 |

These values indicate that this compound has a moderate level of potency against these tumor cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through its interaction with various cellular targets, including kinases involved in cancer progression. A study indicated that DEAN could inhibit specific kinases, thus affecting downstream signaling pathways critical for cell proliferation and survival.

- Kinase Inhibition : DEAN was shown to inhibit ERK5 kinase activity, which plays a role in cellular proliferation and survival mechanisms .

3. Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies have indicated favorable pharmacokinetic properties, including:

| Parameter | Value |

|---|---|

| Clearance (Cl) | 14 mL/min/kg |

| Volume of Distribution (V) | 0.6 L/kg |

| Half-life (t) | 80 min |

| Bioavailability (F) | 42% |

These parameters suggest that this compound may possess good oral bioavailability and appropriate distribution characteristics for therapeutic use .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

In a recent study, researchers synthesized this compound derivatives and evaluated their anticancer activities against various cell lines. The study highlighted the structural modifications that enhanced cytotoxicity, emphasizing the importance of functional group positioning in optimizing biological activity.

Case Study 2: Inhibition of Kinase Activity

Another study focused on the inhibitory effects of this compound on specific kinases linked to cancer signaling pathways. The results demonstrated that DEAN could effectively inhibit ERK5 kinase activity at concentrations as low as 300 nM, leading to significant reductions in cell viability in treated cancer cell lines .

Propiedades

IUPAC Name |

2,2-diethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDELMRIGXNCYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064121 | |

| Record name | Acetonitrile, diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-93-2 | |

| Record name | Diethoxyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2,2-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxyacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some interesting applications of Diethoxyacetonitrile in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing complex molecules. For instance, it's been successfully employed in the synthesis of saramycetic acid [], a degradation product of the thiopeptide antibiotic cyclothiazomycin. The synthetic strategy involved utilizing this compound in two separate Hantzsch thiazole syntheses, highlighting its versatility in constructing heterocyclic systems.

Q2: Can this compound be used to synthesize amines?

A2: Yes, this compound can be converted to various amines, including functionalized primary amines []. This transformation is achieved through a tandem alkylation-reduction reaction using Grignard reagents and borohydrides. Interestingly, the reaction can be controlled to yield either complete reduction to the alcohol or selective alkylation-reduction, depending on the stoichiometry of the reagents. This flexibility makes this compound a valuable precursor for synthesizing structurally diverse amines.

Q3: Are there any spectroscopic characterizations available for this compound?

A3: While the provided abstracts don't delve into the specific spectroscopic data for this compound, they do mention confirming the structures of synthesized compounds using spectroscopic methods. For example, the synthesized methyl saramycetate's spectroscopic properties were compared and found to be in excellent agreement with literature data [], indirectly supporting the structural characterization of the precursor this compound.

Q4: What are the potential benefits of using this compound in these syntheses?

A4: One advantage highlighted in the research is the efficiency of using this compound. For example, the synthesis of saramycetic acid was achieved in nine steps with an overall yield of 11% []. Considering the complexity of the target molecule, this approach showcases the practicality and efficiency of using this compound as a starting building block. Additionally, its successful application in synthesizing various other complex molecules, such as nucleosides [, ], further demonstrates its versatility and potential in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.